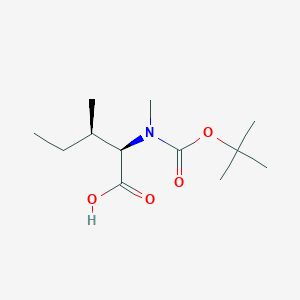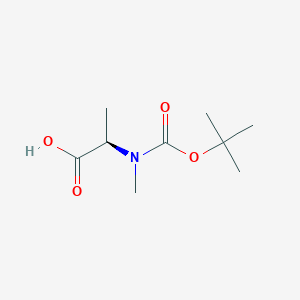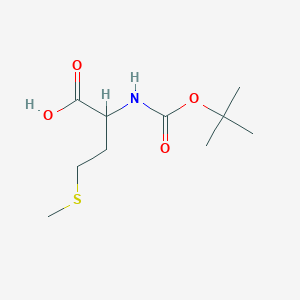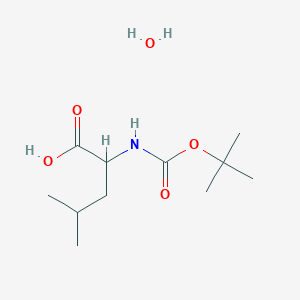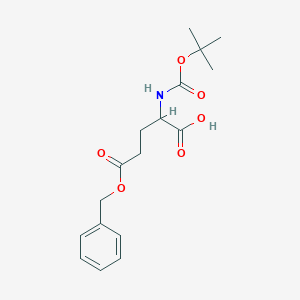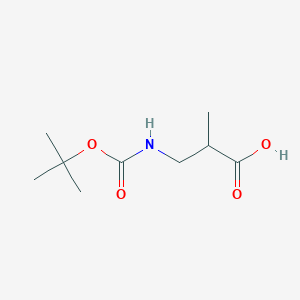
L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester
Descripción general
Descripción
L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester (L-Asp-DMAP-NP) is an esterified form of L-asparagine, an amino acid found in proteins. L-Asp-DMAP-NP is widely used in biochemical and physiological studies to investigate the effects of L-asparagine on the body. This esterified form of L-asparagine is especially useful in lab experiments because it is more stable than its unesterified form, making it easier to handle and store.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-D-Asn-ONp is widely used in peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a protective group used in peptide synthesis. It prevents unwanted peptide bonding and can be removed when no longer needed. The 4-nitrophenyl ester (ONp) group is a good leaving group that aids in the formation of peptide bonds.
Biological Research
This compound is used in various areas of biological research . The ability to control peptide structures using Boc-D-Asn-ONp allows researchers to study protein function, protein-protein interactions, and other biological phenomena.
Drug Development
Boc-D-Asn-ONp is used in the development of new drugs . By enabling the synthesis of specific peptides, it allows researchers to design and produce potential therapeutic agents.
Material Science
In material science, Boc-D-Asn-ONp can be used to create bioactive materials . These materials can interact with biological systems, making them useful in a variety of applications, such as tissue engineering and drug delivery systems.
Chemical Synthesis
Boc-D-Asn-ONp is used in chemical synthesis . Its properties make it a valuable tool for constructing complex chemical structures.
Chromatography
In chromatography, Boc-D-Asn-ONp can be used as a standard . It helps in the identification and quantification of components in a mixture.
Mecanismo De Acción
Target of Action
It is known that the compound is used in peptide synthesis , suggesting that it may interact with specific proteins or enzymes involved in this process.
Mode of Action
It is known that the compound plays a role in the formation of n-glycosidic linkages at asparagine residues located in the triplet sequence -asn-x-ser (thr-), where x stands for an arbitrary amino acid residue . This suggests that Boc-D-Asn-ONp may interact with its targets by forming hydrogen bonds, thereby influencing the structure and function of the target molecules .
Biochemical Pathways
Given its role in peptide synthesis and the formation of n-glycosidic linkages, it is likely that the compound influences pathways related to protein synthesis and post-translational modifications .
Pharmacokinetics
As a compound used in peptide synthesis, it is likely that its bioavailability and pharmacokinetic properties are influenced by factors such as its chemical structure, the presence of functional groups, and the characteristics of the biological environment in which it is used .
Result of Action
Given its role in the formation of n-glycosidic linkages, it can be inferred that the compound may influence the structure and function of proteins, potentially affecting cellular processes such as signal transduction, protein folding, and cellular trafficking .
Action Environment
The action, efficacy, and stability of Boc-D-Asn-ONp are likely influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or ions, and the specific characteristics of the target molecules .
Propiedades
IUPAC Name |
(4-nitrophenyl) (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPXDJMULQXGDD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Asn-ONp | |
CAS RN |
4587-33-1 | |
| Record name | L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004587331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





